molecular formula C10H7BrFNO2 B11718836 2-(4-Bromo-7-fluoro-1H-indol-3-yl)acetic acid

2-(4-Bromo-7-fluoro-1H-indol-3-yl)acetic acid

Cat. No.: B11718836
M. Wt: 272.07 g/mol
InChI Key: ATGTUOAGWMDMKG-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoroindole-3-acetic acid is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The addition of bromine and fluorine atoms to the indole nucleus enhances its chemical properties, making it a valuable compound for various scientific research applications.

Chemical Reactions Analysis

4-Bromo-7-fluoroindole-3-acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can produce a variety of functionalized indole compounds .

Scientific Research Applications

4-Bromo-7-fluoroindole-3-acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-7-fluoroindole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Bromo-7-fluoroindole-3-acetic acid can be compared with other indole derivatives, such as:

The uniqueness of 4-bromo-7-fluoroindole-3-acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C10H7BrFNO2

Molecular Weight

272.07 g/mol

IUPAC Name

2-(4-bromo-7-fluoro-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H7BrFNO2/c11-6-1-2-7(12)10-9(6)5(4-13-10)3-8(14)15/h1-2,4,13H,3H2,(H,14,15)

InChI Key

ATGTUOAGWMDMKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CNC2=C1F)CC(=O)O)Br

Origin of Product

United States

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